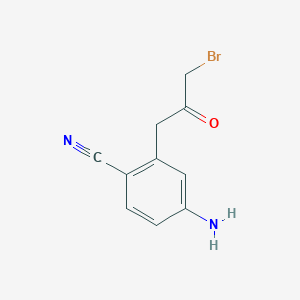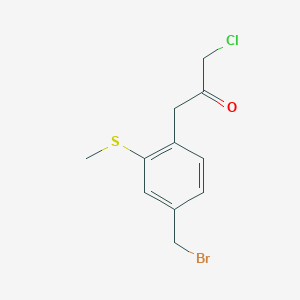
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Substitution Reactions: The difluoromethyl and methylthio groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl iodide (CF2HI) and methylthiolate (CH3S-).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thioethers, ethers
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both difluoromethyl and methylthio groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11BrF2OS |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
1-bromo-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
InChI Key |
LNDNHAQYFHCOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


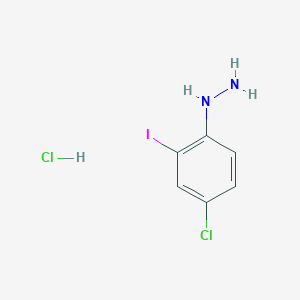
![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
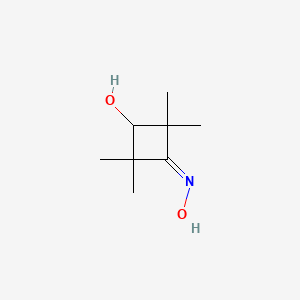
![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
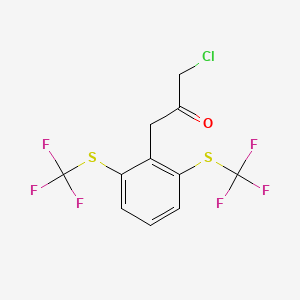
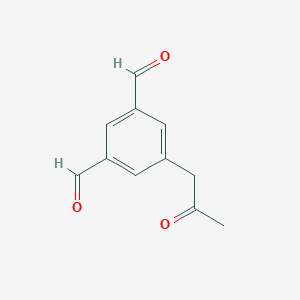
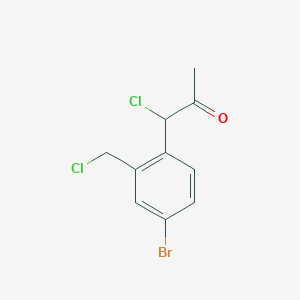
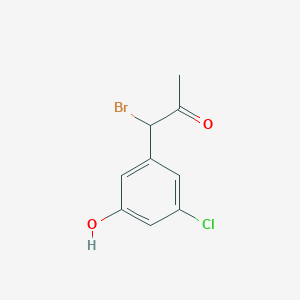
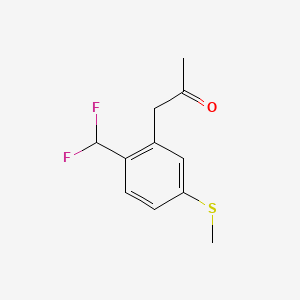

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
